molecular formula C7H6N2O2S B13457260 2-{Imidazo[4,3-b][1,3]thiazol-3-yl}acetic acid

2-{Imidazo[4,3-b][1,3]thiazol-3-yl}acetic acid

Cat. No.: B13457260
M. Wt: 182.20 g/mol
InChI Key: SJLUGOLUEWABIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{Imidazo[4,3-b][1,3]thiazol-3-yl}acetic acid is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes both imidazole and thiazole rings. These rings are known for their diverse biological activities, making this compound a promising candidate for various therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{Imidazo[4,3-b][1,3]thiazol-3-yl}acetic acid typically involves the annulation of the imidazole ring to the thiazole ring. One common method starts with ethyl 2-aminothiazole-4-acetate, which is treated with 4-chloro-2′-bromoacetophenone in acetone to obtain ethyl 6-(4-chlorophenyl)imidazo[2,1-b]thiazole-3-acetate hydrobromide. This intermediate is then reacted with hydrazine hydrate to yield the desired compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as those in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and catalyst concentration is crucial for maximizing yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-{Imidazo[4,3-b][1,3]thiazol-3-yl}acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{Imidazo[4,3-b][1,3]thiazol-3-yl}acetic acid involves its interaction with various molecular targets. It has been shown to inhibit specific enzymes and receptors, leading to the disruption of cellular processes in pathogens and cancer cells. The compound’s ability to modulate immune responses and induce apoptosis in cancer cells is of particular interest .

Comparison with Similar Compounds

    Levamisole: An imidazothiazole derivative known for its immunostimulatory and anticancer activities.

    Thiazofurin: Another thiazole derivative with antineoplastic properties.

    Sulfathiazole: A thiazole-based antimicrobial agent

Uniqueness: 2-{Imidazo[4,3-b][1,3]thiazol-3-yl}acetic acid stands out due to its dual-ring structure, which imparts a unique set of biological activities. Its versatility in undergoing various chemical reactions and its broad spectrum of biological activities make it a valuable compound for further research and development .

Properties

Molecular Formula

C7H6N2O2S

Molecular Weight

182.20 g/mol

IUPAC Name

2-imidazo[5,1-b][1,3]thiazol-3-ylacetic acid

InChI

InChI=1S/C7H6N2O2S/c10-7(11)1-5-3-12-6-2-8-4-9(5)6/h2-4H,1H2,(H,10,11)

InChI Key

SJLUGOLUEWABIT-UHFFFAOYSA-N

Canonical SMILES

C1=C2N(C=N1)C(=CS2)CC(=O)O

Origin of Product

United States

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